molecular formula C32H36N2O13 B12059669 Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH

Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH

Cat. No.: B12059669
M. Wt: 656.6 g/mol
InChI Key: ORICVOOXZDVFIP-MIOLQQMZSA-N
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Description

Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH: is a compound used primarily in peptide synthesis. It is a derivative of serine, where the hydroxyl group is glycosylated with a galactosamine moiety that is further acetylated. The compound is often utilized in the synthesis of glycopeptides and has applications in various fields including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH involves multiple steps. The starting material is typically serine, which undergoes glycosylation with a galactosamine derivative. This is followed by acetylation of the hydroxyl groups on the galactosamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc group using piperidine.

    Glycosylation Reactions: Formation of glycosidic bonds with other sugars.

    Acetylation and Deacetylation: Addition or removal of acetyl groups

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected serine derivatives, glycosylated peptides, and acetylated glycopeptides .

Mechanism of Action

The mechanism of action of Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH involves its incorporation into glycopeptides. The galactosamine moiety interacts with specific receptors or enzymes, influencing various biological pathways. The acetyl groups protect the hydroxyl groups during synthesis and can be removed to expose reactive sites .

Properties

Molecular Formula

C32H36N2O13

Molecular Weight

656.6 g/mol

IUPAC Name

(2S)-3-[(2S,3R,4R,5R,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)/t25-,26-,27+,28-,29+,31-/m0/s1

InChI Key

ORICVOOXZDVFIP-MIOLQQMZSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@@H](O[C@@H]1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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